“N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide” is a chemical compound with the molecular formula C12H15NO . It is a derivative of tetrahydronaphthalene, which is a bicyclic compound also known as tetralin. Tetralin is a colorless liquid that is used as a versatile hydrogen-donor and solvent in various chemical reactions .
The molecular structure of “n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide” consists of a tetrahydronaphthalene ring attached to an acetamide group . The compound has a molecular weight of 189.25 g/mol . The InChIKey, a unique identifier for the compound, is NAJYMWNQSHRCGP-UHFFFAOYSA-N .
The physical and chemical properties of “n-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide” include a molecular weight of 189.25 g/mol, a XLogP3-AA value of 2.5, one hydrogen bond donor count, and one hydrogen bond acceptor count . The compound also has a rotatable bond count of 1 and a topological polar surface area of 29.1 Ų .
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide can be synthesized through a regioselective oxidation reaction. This involves using potassium permanganate as an oxidizing agent to target a specific position on the molecule. The starting materials for this reaction are either N-indan-4-yl-acetamide or N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. Following oxidation, an acidic hydrolysis is performed to yield the desired product [].
N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide is primarily utilized as an intermediate in the synthesis of more complex molecules. One of its key reactions involves the conversion of its amino group. This amino group can be transformed into a halogen atom (bromine, chlorine, etc.) through various chemical reactions, leading to the formation of 8-halotetralone derivatives []. These halogenated derivatives are often employed as building blocks for synthesizing a wide range of pharmacologically active compounds.
One notable application is in the development of selective α1A receptor agonists []. These agonists target specific subtypes of α1-adrenergic receptors and have shown promise in treating conditions like benign prostatic hyperplasia []. The synthesis of these agonists often involves multi-step processes, with N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide serving as a key starting material.
Furthermore, derivatives of N-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetamide have been explored for their potential as antimalarial agents [, ]. Specifically, mono-Mannich bases derived from this compound have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria, in both in vitro and in vivo studies [, ].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2